molecular formula C10H14O3 B3031689 2-(2-Ethoxyethoxy)phenol CAS No. 62621-66-3

2-(2-Ethoxyethoxy)phenol

Cat. No.: B3031689
CAS No.: 62621-66-3
M. Wt: 182.22 g/mol
InChI Key: GXDZHADMGUWWRX-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)phenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of an ethoxyethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethoxy)phenol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base catalyst facilitating the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the ethoxyethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of phenol with ethylene oxide in a reactor. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound

Scientific Research Applications

2-(2-Ethoxyethoxy)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyphenol: This compound has a similar structure but lacks the additional ethoxy group.

    Phenoxyethanol: It is another phenolic compound with similar properties but different applications.

Uniqueness

2-(2-Ethoxyethoxy)phenol is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it suitable for specific applications in various fields.

Properties

IUPAC Name

2-(2-ethoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDZHADMGUWWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612567
Record name 2-(2-Ethoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62621-66-3
Record name 2-(2-Ethoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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